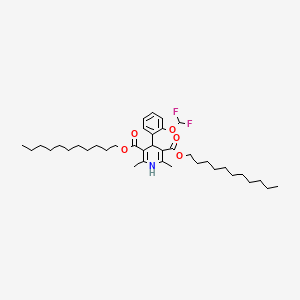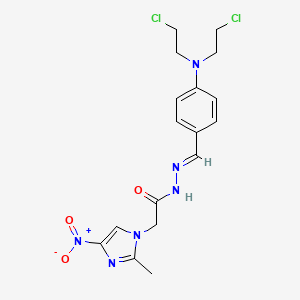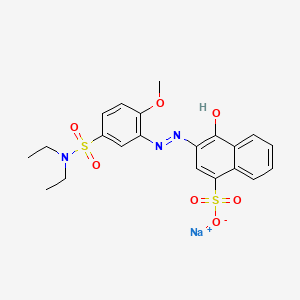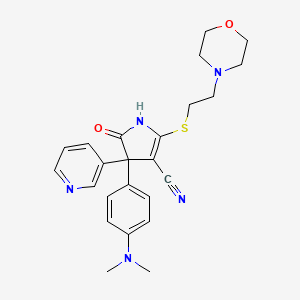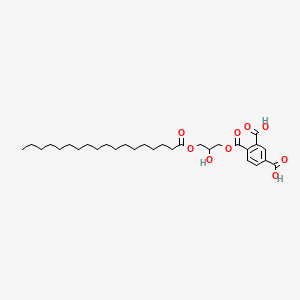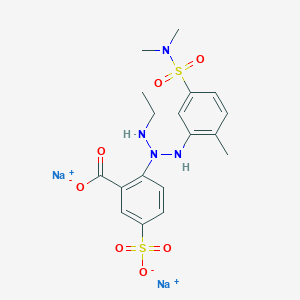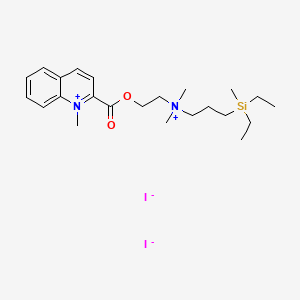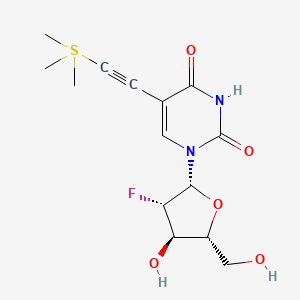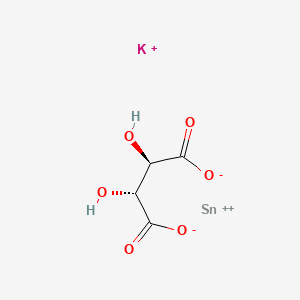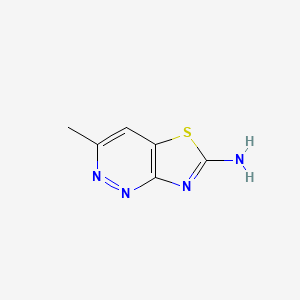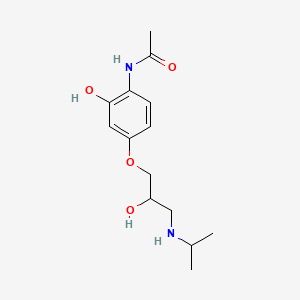
Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and an isopropylamino group, making it a versatile molecule in both chemical and biological contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- typically involves multiple steps. One common method includes the reaction of 2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)aniline with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound often employs a continuous flow process to maintain consistency and efficiency. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. Additionally, purification steps like recrystallization and chromatography are essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) to form corresponding quinones.
Reduction: Reduction reactions using sodium borohydride (NaBH₄) can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxy and amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include quinones, amine derivatives, and various substituted phenylacetamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases due to its beta-blocking properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, it can modulate various physiological pathways, leading to effects like reduced heart rate and blood pressure. The hydroxy and amino groups play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Atenolol: A beta-blocker with a similar structure but lacks the hydroxyphenyl group.
Propranolol: Another beta-blocker that differs in its aromatic ring structure and lacks the isopropylamino group.
Uniqueness
Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- is unique due to its dual hydroxy and amino functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for both research and industrial applications.
Propriétés
Numéro CAS |
27974-42-1 |
|---|---|
Formule moléculaire |
C14H22N2O4 |
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
N-[2-hydroxy-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C14H22N2O4/c1-9(2)15-7-11(18)8-20-12-4-5-13(14(19)6-12)16-10(3)17/h4-6,9,11,15,18-19H,7-8H2,1-3H3,(H,16,17) |
Clé InChI |
QPIMPVMWNQQKPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(COC1=CC(=C(C=C1)NC(=O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


